molecular formula C13H16N4 B1492813 1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine CAS No. 2098139-23-0

1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Cat. No. B1492813
CAS RN: 2098139-23-0
M. Wt: 228.29 g/mol
InChI Key: JXQQJXGFBWLLCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine, or CPPA, is a novel chemical compound with a wide range of potential applications in scientific research. It has been the subject of numerous studies in recent years due to its unique chemical and physical properties. CPPA is a heterocyclic compound with a pyrazole core and a cyclopentyl side chain. It is a white crystalline solid with a molecular weight of 218.3 g/mol and a melting point of 180-183°C. CPPA has a low water solubility and is insoluble in most organic solvents.

Scientific Research Applications

CPPA has a wide range of potential applications in scientific research. It has been used in a variety of studies, including studies of its pharmacological and biological properties, as well as its potential use as a drug delivery system. CPPA has also been studied as a potential agent for the treatment of cancer, as well as a potential therapeutic agent for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of CPPA is not yet fully understood. However, it is believed that CPPA may act as an agonist at certain receptors, such as the 5-HT1A receptor, and may also act as an inhibitor of certain enzymes, such as monoamine oxidase.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPPA are not yet fully understood. However, it is believed that CPPA may act as an agonist at certain receptors, such as the 5-HT1A receptor, and may also act as an inhibitor of certain enzymes, such as monoamine oxidase. In addition, CPPA has been shown to have anti-inflammatory, anti-oxidative, and anti-apoptotic effects in vitro.

Advantages and Limitations for Lab Experiments

CPPA has several advantages as a research chemical. It is a stable and non-toxic compound with a low melting point, making it easy to handle and store. In addition, CPPA is relatively inexpensive and can be synthesized in a laboratory with relative ease. However, there are some limitations to the use of CPPA in laboratory experiments. CPPA is insoluble in most organic solvents, making it difficult to dissolve in aqueous solutions. In addition, CPPA is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of CPPA are vast and varied. Further research is needed to explore the full potential of CPPA as a therapeutic agent, drug delivery system, and research chemical. Potential future directions for the use of CPPA include: further studies of its pharmacological and biological properties; development of novel methods for its synthesis; exploration of its potential use as a drug delivery system; and studies of its potential use in the treatment of various diseases, including cancer and neurological disorders.

properties

IUPAC Name

2-cyclopentyl-5-pyridin-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-13-8-12(10-4-3-7-15-9-10)16-17(13)11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQQJXGFBWLLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C3=CN=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Reactant of Route 3
Reactant of Route 3
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Reactant of Route 4
Reactant of Route 4
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Reactant of Route 5
Reactant of Route 5
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine
Reactant of Route 6
Reactant of Route 6
1-cyclopentyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.